In-Depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: A Key Chiral Building Block
In-Depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-3-Acetyl-1-Boc-pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.
Core Chemical Properties
(S)-3-Acetyl-1-Boc-pyrrolidine, also known as (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate, is a stable, Boc-protected chiral intermediate. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Clear Orangish Yellow Oil | |
| Solubility | Chloroform, Ethyl Acetate | |
| Storage | Refrigerator |
Computed Properties (for racemic mixture):
| Property | Value | Reference |
| XLogP3-AA | 0.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 213.136493 g/mol | [1] |
| Monoisotopic Mass | 213.136493 g/mol | [1] |
| Topological Polar Surface Area | 46.6 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
| Complexity | 267 | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of (S)-3-Acetyl-1-Boc-pyrrolidine. Below are the expected spectral characteristics based on the analysis of its functional groups and related pyrrolidine structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the Boc-protecting group. The chiral center at the 3-position will lead to diastereotopic protons on the ring, resulting in more complex splitting patterns.
General Experimental Protocol for ¹H NMR: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer, for instance, a 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key resonances will include the carbonyl carbons of the acetyl and Boc groups, the carbons of the pyrrolidine ring, and the carbons of the tert-butyl group.
General Experimental Protocol for ¹³C NMR: The sample is prepared as for ¹H NMR. The spectrum is typically recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.
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C=O stretch (Boc group): Expected around 1700 cm⁻¹
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C=O stretch (acetyl group): Expected around 1715 cm⁻¹
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C-H stretch (alkane): Expected in the range of 2850-3000 cm⁻¹
General Experimental Protocol for IR Spectroscopy: A thin film of the neat oil is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry
Mass spectral analysis can confirm the molecular weight and provide structural information through fragmentation patterns. The tert-butoxycarbonyl (Boc) group is known to be labile in mass spectrometry, often leading to characteristic fragmentation.
Expected Fragmentation:
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[M+H]⁺: 214.1439 (calculated for C₁₁H₂₀NO₃⁺)
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Loss of isobutylene from the Boc group: [M - C₄H₈ + H]⁺
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Loss of the entire Boc group: [M - C₅H₉O₂ + H]⁺
General Experimental Protocol for Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Synthesis
The synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine can be achieved through various synthetic routes, often starting from commercially available chiral precursors like (S)-1-Boc-3-hydroxypyrrolidine. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for (S)-3-Acetyl-1-Boc-pyrrolidine.
Detailed Experimental Protocol (General Example):
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Oxidation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol is employed to yield 1-Boc-3-pyrrolidinone. The reaction is monitored by TLC for completion.
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Grignard Reaction: The resulting ketone is then reacted with a Grignard reagent, such as methylmagnesium bromide, in an ethereal solvent like THF at low temperature to introduce the acetyl group precursor.
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Final Oxidation: The tertiary alcohol formed in the previous step is subsequently oxidized using a suitable oxidizing agent to afford the final product, (S)-3-Acetyl-1-Boc-pyrrolidine.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Application in Drug Development: Targeting Spleen Tyrosine Kinase (Syk)
(S)-3-Acetyl-1-Boc-pyrrolidine serves as a key intermediate in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.
Syk Signaling Pathway
Upon activation of immune receptors, such as the B-cell receptor (BCR), Syk is recruited to the receptor complex and initiates a downstream signaling cascade. This cascade involves the phosphorylation of various adaptor proteins and enzymes, ultimately leading to cellular responses like proliferation, differentiation, and the production of inflammatory mediators.
Caption: Simplified Syk signaling pathway in B-cells.
Experimental Workflow for Syk Inhibition Assay
The inhibitory activity of compounds synthesized from (S)-3-Acetyl-1-Boc-pyrrolidine against Syk can be evaluated using various in vitro assays. A common method is a kinase activity assay that measures the phosphorylation of a substrate by the Syk enzyme.
Caption: General workflow for a Syk kinase inhibition assay.
Detailed Experimental Protocol (General Example for a Homogeneous Time-Resolved Fluorescence - HTRF - Assay):
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Reagent Preparation: Prepare solutions of recombinant Syk enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.
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Enzyme and Inhibitor Incubation: In a microplate, incubate the Syk enzyme with the test compound (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
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Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate for a specific time (e.g., 60 minutes) at room temperature.
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Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated allophycocyanin (APC).
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Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm (APC emission) and 620 nm (europium emission) is proportional to the extent of substrate phosphorylation.
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Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce Syk activity by 50%.
Conclusion
(S)-3-Acetyl-1-Boc-pyrrolidine is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly for the development of Syk inhibitors. Its well-defined stereochemistry and the presence of the Boc protecting group allow for precise and controlled synthetic manipulations. This technical guide provides essential information for researchers and drug development professionals working with this important chemical entity.
